1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine

Description

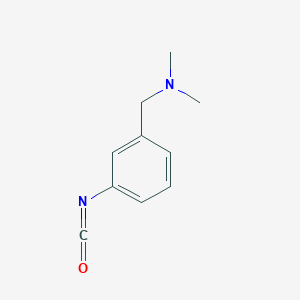

1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine is an aromatic amine derivative featuring an isocyanate (-NCO) group attached to a benzene ring, which is further substituted with an N,N-dimethylmethanamine moiety. The N,N-dimethylmethanamine group enhances solubility in organic solvents and may influence biological activity through its basicity and steric effects.

Properties

IUPAC Name |

1-(3-isocyanatophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12(2)7-9-4-3-5-10(6-9)11-8-13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQPWOAQBMGTLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001185-00-7 | |

| Record name | 1-(3-isocyanatophenyl)-N,N-dimethylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine typically involves the reaction of 3-isocyanatophenylamine with formaldehyde and dimethylamine. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the process is usually carried out under reflux conditions to ensure complete reaction. Industrial production methods may involve the use of phosgene as a reagent to introduce the isocyanate group, although this requires stringent safety measures due to the hazardous nature of phosgene .

Chemical Reactions Analysis

1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:

Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles such as alcohols and amines, forming urethanes and ureas, respectively.

Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Hydrolysis: The isocyanate group can react with water to form amines and carbon dioxide.

Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are urethanes, ureas, and substituted aromatic compounds.

Scientific Research Applications

1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine primarily involves its reactivity with nucleophiles. The isocyanate group reacts with hydroxyl or amino groups to form urethane or urea linkages, respectively. These reactions are facilitated by the electrophilic nature of the isocyanate group, which readily forms bonds with nucleophiles. The molecular targets and pathways involved include the formation of stable covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing the N,N-dimethylmethanamine core attached to aromatic or heterocyclic systems, highlighting differences in synthesis, physicochemical properties, and applications.

Structural and Functional Group Variations

Aromatic Substituents

1-(1H-Benzimidazol-1-yl)-N,N-Dimethylmethanamine ()

- Structure : Benzimidazole ring substituted with N,N-dimethylmethanamine.

- Properties :

- Melting point: 170–173°C .

- IR bands: C=N (1770 cm⁻¹), C-N (aryl: 1364 cm⁻¹; alkyl: 1201 cm⁻¹) .

- Applications : Intermediate in bioactive molecule synthesis (e.g., antimicrobial agents) .

1-(3-Bromo-5-(Trifluoromethyl)Phenyl)-N,N-Dimethylmethanamine ()

- Structure : Bromo- and trifluoromethyl-substituted phenyl group.

- Properties :

- Molecular weight: 282.103 g/mol .

- Reactivity : Halogen substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical intermediates.

1-[2-(3-Methoxyphenyl)Cyclohex-2-en-1-yl]-N,N-Dimethylmethanamine Hydrochloride () Structure: Cyclohexene ring fused with a methoxyphenyl group.

Heterocyclic Substituents

(Z)-1-(3,5-Dichloro-2H-Pyrrol-2-ylidene)-N,N-Dimethylmethanamine ()

- Structure : Pyrrole ring with dichloro substituents.

- Synthesis : Prepared via Vilsmeier–Haack reaction .

- Reactivity : Stabilized by conjugation; suitable for coordination chemistry.

(S)-1-(4,7-Dihydro-5H-Thieno[2,3-c]Pyran-7-yl)-N,N-Dimethylmethanamine () Structure: Thienopyran heterocycle. Applications: Key intermediate in TAAR1 agonists (e.g., Ulotaront for schizophrenia) . Chirality: Resolved via chiral HPLC (retention time: 4.5 min, OJ-H column) .

Physicochemical and Spectral Data Comparison

Biological Activity

1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine, also known by its CAS number 1001185-00-7, is a compound of interest in various fields of research, particularly in medicinal chemistry and biological applications. Its structural characteristics suggest potential bioactivity, making it a subject of investigation for therapeutic uses.

The compound features an isocyanate functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, including amino acids and proteins. This property can influence its biological activity significantly.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential mechanisms through which it may exert effects in biological systems:

- Enzyme Inhibition : The isocyanate group can interact with amino acid residues in enzymes, potentially leading to inhibition or modulation of enzymatic activity.

- Receptor Binding : The phenyl group may facilitate binding to specific receptors, influencing signal transduction pathways.

The exact mechanism of action remains under investigation, but preliminary studies suggest that the compound may induce apoptosis in cancer cells by altering key signaling pathways. For instance, it may affect the balance between pro-apoptotic and anti-apoptotic proteins, leading to cell cycle arrest and programmed cell death.

Case Studies and Research Findings

A review of recent literature reveals diverse studies focusing on the biological implications of this compound:

- Antitumor Activity : A study indicated that compounds similar to this compound exhibit significant antitumor effects by inducing apoptosis in various cancer cell lines. The mechanism involved mitochondrial dysfunction and activation of caspases, critical components in the apoptotic pathway .

- Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes have shown that it can modify enzyme activity through covalent bonding, potentially impacting metabolic pathways crucial for cell survival and proliferation.

- Toxicological Assessments : Toxicity studies are essential for understanding the safety profile of this compound. Initial assessments suggest that while it exhibits bioactivity, careful evaluation is required to determine safe dosage levels for therapeutic applications.

Data Table: Biological Activity Overview

Q & A

Q. Table: Stability Optimization Strategies

| Strategy | Effect | Reference |

|---|---|---|

| Bulky ortho groups | Steric shielding of N=C=O | |

| Lipophilic chains | Reduced water solubility → slower hydrolysis |

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

- Storage : Under argon at –20°C in amber vials to avoid moisture/light .

- Handling : Use glove boxes (O₂ < 0.1 ppm) for sensitive reactions .

- Stability Monitoring : Periodic FT-IR checks for urea formation (~1640 cm⁻¹) .

Advanced: How to evaluate crosslinking efficiency in polymer applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.